Ulimorelin hydrochloride, also known by its developmental code name TZP-101, is a synthetic compound designed to act as a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a). This compound is primarily researched for its potential in enhancing gastrointestinal motility, especially in conditions such as gastroparesis and postoperative ileus. Unlike traditional ghrelin, ulimorelin has been engineered to possess a macrocyclic peptidomimetic structure, which provides it with enhanced metabolic stability and a unique mechanism of action that does not mimic the sequence of natural ghrelin .
Ulimorelin is classified under the category of gastrointestinal agents and is specifically recognized as a prokinetic agent. Its design stems from the need to address complications related to gastrointestinal motility, particularly in patients recovering from surgery or suffering from chronic conditions that impair digestive function. The compound has been subjected to various clinical trials to evaluate its efficacy and safety in promoting bowel function recovery post-surgery .
The synthesis of ulimorelin involves several sophisticated organic chemistry techniques aimed at constructing its unique macrocyclic structure. The synthesis typically begins with the formation of key intermediates that are subsequently cyclized to form the final product. A notable aspect of the synthesis is its focus on achieving high purity and yield while maintaining the integrity of the compound's pharmacological properties.
The synthesis pathway can be summarized as follows:
Ulimorelin has a molecular formula of and a molar mass of approximately 538.664 g/mol. Its structural characteristics include:
The three-dimensional structure can be visualized using molecular modeling software, which illustrates its interaction potential with target receptors.
Ulimorelin primarily engages in receptor-mediated interactions rather than undergoing extensive chemical reactions typical of small molecules. Its main chemical activity involves:
The mechanism by which ulimorelin exerts its effects involves:
Ulimorelin exhibits several notable physical and chemical properties:
Ulimorelin has primarily been investigated for:
Ulimorelin hydrochloride (TZP-101) is a synthetic macrocyclic peptide featuring an 18-membered ring system with the molecular formula C₃₀H₃₉FN₄O₄·HCl·H₂O. Its architecture comprises a constrained peptidomimetic structure stabilized by a benzoxatetrazacyclooctadecine scaffold, which enforces a rigid nonideal type-I' β-turn conformation [4] [8]. This macrocyclic constraint significantly reduces conformational flexibility, enhancing target binding affinity and metabolic stability. Key structural modifications include:
X-ray crystallography and NMR studies confirm the spatial arrangement critical for ghrelin receptor (GHSR-1a) engagement, where the macrocycle’s curvature complements the receptor’s binding pocket [8].
Table 1: Structural Components of Ulimorelin Hydrochloride
Structural Element | Chemical Feature | Functional Role |
---|---|---|
Core scaffold | 18-membered benzoxatetrazacyclooctadecine | Enforces β-turn conformation |
P1 modification | N-methyl-D-alanine | Reduces protease susceptibility |
P3 modification | Cyclopropyl group | Limits rotational freedom |
Aromatic tether | Benzyl ether linkage | Stabilizes planar orientation |
The D-4-fluorophenylalanine residue (D-Fpa) at the P2 position is indispensable for ulimorelin’s pharmacological profile. Key functions include:
Bioactivity studies confirm that replacing D-4-fluorophenylalanine with non-fluorinated or L-enantiomers reduces ghrelin receptor agonism by >100-fold, demonstrating its critical role [3].
Table 2: Fluorinated Phenylalanine Analogues in Peptide Therapeutics
Compound | Fluorination Pattern | Therapeutic Application |
---|---|---|
Ulimorelin | D-4-fluorophenylalanine | Gastroprokinetic agent |
Gastrazole (JB95008) | 2-fluorophenylalanine | CCK-B receptor antagonist |
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]SP | 5-fluorotryptophan | Ghrelin receptor inverse agonist |
Initial synthetic routes employed solid-phase strategies for rapid analog screening:
Kilogram-scale synthesis adopted a convergent solution-phase approach:1. Fragment preparation:- Tether fragment (209) synthesized by alkylating H-Cpg-OMe (208) with 1-bromo-3-chloropropane (207)- Dipeptide fragment (210) prepared via EDCI/Cl-HOBt coupling of D-4-fluorophenylalanine benzyl ester (215) with N-Boc-N-methyl-(R)-alanine, followed by Boc deprotection [3]2. Acyclic precursor assembly:- HATU-mediated coupling of 209 and 210 yielded protected precursor 211- Sequential deprotections (Pd/C hydrogenation → HCl/dioxane) afforded amine 213 [3]3. Macrolactamization:- DEPBT activation: (Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) mediated cyclization at 0.03 M concentration in DMF- High-dilution conditions (0.05 M) minimized dimerization, achieving >80% yield with dr >99.9:0.1 [3] [6]
Table 3: Comparison of Ulimorelin Synthetic Methodologies
Parameter | Solid-Phase RCM | Solution-Phase DEPBT |
---|---|---|
Cyclization yield | <25% | >80% |
Diastereomeric ratio (dr) | 85:15 | >999:1 |
Scalability | mg scale | kg scale (cGMP) |
Key limitation | Oligomerization | High-dilution requirements |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7